1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride
CAS No.: 2096332-19-1
Cat. No.: VC2680197
Molecular Formula: C17H27BClNO2
Molecular Weight: 323.7 g/mol
* For research use only. Not for human or veterinary use.
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride - 2096332-19-1](/images/structure/VC2680197.png)
Specification
CAS No. | 2096332-19-1 |
---|---|
Molecular Formula | C17H27BClNO2 |
Molecular Weight | 323.7 g/mol |
IUPAC Name | 1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C17H26BNO2.ClH/c1-16(2)17(3,4)21-18(20-16)15-9-7-14(8-10-15)13-19-11-5-6-12-19;/h7-10H,5-6,11-13H2,1-4H3;1H |
Standard InChI Key | XUMCZUCHOSLPKP-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCC3.Cl |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCC3.Cl |
Introduction
Chemical Identity and Physical Properties
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride is a boron-containing organic compound that incorporates both a pyrrolidine moiety and a dioxaborolane functional group. Its structure consists of a benzyl group connecting the pyrrolidine ring to a phenyl group substituted with a tetramethyl dioxaborolane moiety, presented as a hydrochloride salt. This combination of functional groups gives the compound unique reactivity profiles and potential applications in various chemical processes.
Identifier Information
The compound is cataloged in various chemical databases with specific identifiers that facilitate its recognition in scientific literature and commerce.
Structural Characteristics
The compound possesses several key structural features that define its chemical behavior and reactivity:
-
A tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a phenyl ring
-
A methylene (CH₂) bridge connecting the phenyl ring to a pyrrolidine moiety
-
Hydrochloride salt formation at the basic nitrogen of the pyrrolidine ring
The 3D structure reveals a non-planar arrangement, with the pyrrolidine ring adopting its characteristic envelope conformation. The pinacol boronate ester group provides stability to the otherwise reactive boron center.
Synonyms and Alternative Nomenclature
This compound is known by several synonyms in scientific literature and commercial catalogs:
-
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine hydrochloride
-
4-(Pyrrolidinomethyl)phenylboronic acid, pinacol ester hydrochloride
-
4-((Pyrrolidine)methyl)phenylboronic acid pinacol ester hydrochloride
-
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine;hydrochloride
Synthesis and Preparation Methods
The synthesis of 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride typically involves multiple steps, centered around the formation of the boronate ester and the attachment of the pyrrolidine group.
Specific Reaction Conditions
Based on synthesis methods for similar compounds, the following conditions are typically employed:
-
Palladium catalysts (such as Pd(dppf)Cl₂) for the borylation step
-
Base-mediated coupling for pyrrolidine attachment
-
Controlled temperature and inert atmosphere to maximize yields
-
Purification through recrystallization or chromatographic methods
Alternative Synthetic Routes
Several alternative approaches may be employed for the synthesis of this compound:
-
Direct borylation of pre-assembled 1-(4-halobenzyl)pyrrolidine
-
Reductive amination between 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and pyrrolidine
-
Miyaura borylation of appropriate halogenated precursors
Chemical Reactivity and Properties
The compound exhibits distinctive chemical properties derived from its functional groups, particularly the boronate ester and the basic pyrrolidine nitrogen.
General Reactivity
The compound's reactivity is characterized by:
-
The boronate ester functionality, which can participate in cross-coupling reactions
-
The basic pyrrolidine nitrogen, which can act as a nucleophile or coordinate with metals
-
The benzyl position, which may undergo substitution reactions
Key Chemical Transformations
The compound can undergo several important chemical transformations:
Reaction Type | Description | Typical Conditions |
---|---|---|
Suzuki-Miyaura Coupling | Cross-coupling with aryl or vinyl halides | Palladium catalysts, bases (K₂CO₃, Cs₂CO₃) |
Oxidation | Conversion of boronate to phenol | H₂O₂, NaOH or other oxidizing agents |
Transmetallation | Exchange of boron for other metals | Metal salts, appropriate solvents |
Salt Metathesis | Exchange of chloride for other counter-ions | Treatment with appropriate salts |
Applications in Organic Synthesis
The compound's unique structural features make it valuable in various synthetic applications.
As a Building Block in Complex Molecule Synthesis
The boronate functionality serves as a versatile handle for further elaboration in synthetic sequences:
-
Creation of carbon-carbon bonds through cross-coupling reactions
-
Introduction of functionality at the para position of the phenyl ring
-
Development of pharmaceutically relevant molecules with defined spatial arrangements
-
Construction of complex heterocyclic systems
Comparative Analysis with Related Compounds
Understanding this compound's properties in relation to structurally similar molecules provides valuable context.
Comparison with Parent Compound
The hydrochloride salt differs from its parent compound (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine) in several important ways:
Comparison with Positional Isomers
Several positional isomers of the parent compound exist with different substitution patterns:
These isomers likely exhibit different reactivity patterns and physical properties due to the varied positioning of the functional groups.
Related Heterocyclic Variants
Several compounds with different heterocyclic components show structural similarity:
-
1-(4-(4,4,5,5-Tetramethyl-(1,3,2)dioxaborolan-2-yl)-phenyl)-piperidine (CAS: 852227-96-4) - Contains a 6-membered piperidine ring instead of pyrrolidine
-
1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole - Contains an imidazole ring instead of pyrrolidine
-
5-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one - Contains a pyrrolidinone ring
Research Applications and Current Studies
The compound and its close structural analogs have found applications in various research contexts.
Role in Cross-Coupling Chemistry
As a boronate ester, the compound can participate in important cross-coupling reactions:
-
Suzuki-Miyaura coupling to form new carbon-carbon bonds
-
Chan-Lam coupling for carbon-heteroatom bond formation
-
Rhodium-catalyzed conjugate additions
These applications make it valuable in the synthesis of complex organic molecules, particularly those with biological relevance.
Emerging Research Directions
Current research trends suggest potential future applications:
-
Exploration of boron-containing compounds in medicinal chemistry
-
Development of new synthetic methodologies using boronate esters
-
Application in photocatalysis and energy-related materials
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume